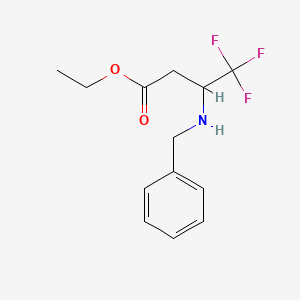

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

Description

Properties

IUPAC Name |

ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNJNVKUIYFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluorobutanoate with benzylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran or dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzylamino derivatives.

Oxidation: Products include amides or carboxylic acids.

Reduction: Products include alcohols or other reduced forms of the ester group.

Scientific Research Applications

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-Amino-4,4,4-trifluoro-2-butenoate

- Structure: C₆H₈F₃NO₂ (MW: 183.13 g/mol, CAS: 372-29-2).

- Key Differences: Lacks the benzyl group; contains a conjugated double bond (but-2-enoate).

- Properties : Boiling point: 55–56°C (15 mmHg); density: 1.245 g/cm³.

- Applications : Critical intermediate for the herbicide saflufenacil. Its unsaturated backbone enhances reactivity in cyclization reactions for heterocyclic compound synthesis .

- Comparison: The absence of the benzyl group reduces steric hindrance, making it more reactive in nucleophilic additions. However, the target compound’s benzylamino group may improve stability and modulate bioavailability in drug candidates.

Ethyl (R)-3-Amino-4,4,4-trifluorobutanoate

- Structure: C₆H₁₀F₃NO₂ (MW: 185.14 g/mol, CAS: 882424-02-4).

- Key Differences : Chiral center at C3 (R-configuration); lacks benzyl substitution.

- Properties: No reported boiling point; logP: 1.53 (indicative of moderate lipophilicity).

- Applications : Used in enantioselective synthesis of fluorinated pharmaceuticals.

- Comparison : The stereochemistry of this analog allows for precise chiral induction, whereas the target compound’s benzyl group introduces planar chirality but may complicate resolution .

Ethyl 4,4,4-Trifluorobutanoate

- Structure : C₆H₉F₃O₂ (MW: 170.13 g/mol, CAS: 371-26-6).

- Key Differences: No amino or benzyl substituents.

- Properties : Boiling point: 99.3°C; density: 1.153 g/cm³.

- Applications: Solvent or intermediate for non-polar fluorinated compounds.

- Comparison: Simplicity in structure reduces synthetic utility compared to the target compound, which offers versatile functionalization via the benzylamino group .

Ethyl 4,4,4-Trifluoro-3-(methylamino)but-2-enoate

- Structure: C₇H₁₀F₃NO₂ (MW: 197.16 g/mol, CAS: 121303-76-2).

- Key Differences: Methylamino substituent and α,β-unsaturated ester.

- Properties : Boiling point: 221.1°C; density: 1.186 g/cm³.

- Applications: Potential use in Michael addition reactions due to the enoate moiety.

- Comparison : The conjugated double bond enhances electrophilicity, whereas the target compound’s saturated backbone may favor stability in acidic conditions .

Ethyl 3-Methoxy-3-(1-pentylamino)-4,4,4-trifluorobutanoate

- Structure: C₁₂H₂₁F₃NO₃ (MW: 284.29 g/mol, compound 7 in ).

- Key Differences: Methoxy and pentylamino substituents.

- Properties: Eliminates methanol under mild conditions to form unsaturated derivatives.

- Applications : Demonstrates the role of alkoxy groups in modulating elimination reactivity.

- Comparison: The pentylamino group increases hydrophobicity compared to the target compound’s benzyl group, which may enhance membrane permeability in drug design .

Structural and Functional Analysis Table

Biological Activity

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate has the following chemical structure:

- Molecular Formula : CHFN\O

- Molecular Weight : 273.25 g/mol

- CAS Number : 150892-04-9

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate may possess antifungal or antibacterial effects due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anticancer Potential

Studies have shown that derivatives of trifluorobutanoates can exhibit cytotoxic effects against various cancer cell lines. The presence of the benzylamino moiety may enhance these effects by facilitating interactions with specific cellular targets involved in cancer progression.

The mechanisms through which ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate exerts its biological effects are still under investigation. Potential mechanisms include:

- Inhibition of enzyme activity related to cell proliferation.

- Induction of apoptosis in cancer cells.

- Disruption of protein synthesis in pathogens.

Case Study 1: Antimicrobial Activity

A study conducted by Tice et al. (2020) evaluated the antimicrobial efficacy of various trifluorobutanoates, including ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | Concentration (µg/mL) | Bacterial Growth Inhibition (%) |

|---|---|---|

| Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate | 10 | 85% |

| Control (No Treatment) | - | 0% |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate was tested against human breast cancer cell lines (MCF-7). The compound demonstrated IC values in the micromolar range, indicating promising anticancer activity.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

Q & A

Q. Key Data Comparison

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Chemical synthesis | Benzylamine, 0°C | ~60-70 | N/A | |

| Biocatalytic deracemization | E. coli whole cells | 65 | 96 |

How can researchers resolve stereochemical challenges in synthesizing chiral analogs of this compound?

Advanced Research Focus

Asymmetric hydrogenation and enzymatic resolution are critical. For example, enzymatic reduction of ethyl 4,4,4-trifluoroacetoacetate using Sporobolomyces salmonicolor aldehyde reductase achieves >90% ee for the (S)-enantiomer . Alternatively, self-disproportionation of enantiomers (SDE) on achiral silica gel can separate enantiomers without chiral stationary phases .

Q. Methodological Note

- Enzymatic resolution : Requires co-expression of glucose dehydrogenase (Bacillus megaterium) for NADPH recycling in a two-phase solvent system to avoid enzyme inhibition .

- SDE : Monitor chromatographic behavior using TLC or HPLC to detect enantiomer segregation .

What analytical techniques are most effective for characterizing Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate and its derivatives?

Q. Basic Research Focus

- NMR : -NMR is critical for tracking trifluoromethyl group behavior (δ ~ -60 to -70 ppm) .

- LC-MS/MS : Validates molecular weight (275.27 g/mol) and detects impurities .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, such as phenyl urea analogs .

Advanced Tip

Use dynamic kinetic resolution (DKR) coupled with chiral HPLC to analyze enantiomerization rates under varying pH/temperature conditions .

How do structural modifications (e.g., benzylamino vs. cyclohexylamino groups) impact biological activity?

Advanced Research Focus

Substituting the benzylamino group alters steric and electronic properties. For instance:

- Benzylamino : Enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

- Cyclohexylamino : Increases metabolic stability but may reduce solubility.

Case Study

In IDO1 inhibitor studies, racemic ethyl 3-(4-(3,5-dimethylpiperidin-1-yl)phenyl)-4,4,4-trifluorobutanoate derivatives showed 83.9% yield and potent inhibition (IC < 100 nM) when modified with aryl urea groups .

What are the contradictions in reported biocatalytic yields, and how can they be mitigated?

Advanced Research Focus

reports 65% yield for deracemization, while other enzymatic reductions achieve ~60% . Contradictions arise from:

- Substrate inhibition : Use two-phase systems (aqueous/organic) to reduce toxicity .

- NADPH availability : Co-express glucose dehydrogenase for cofactor regeneration .

Optimization Strategy

Screen solvent systems (e.g., hexane/water) and adjust cell loading (10-20% w/v) to balance activity and stability .

What role does the trifluoromethyl group play in the compound’s reactivity and stability?

Basic Research Focus

The -CF group:

- Electron-withdrawing effect : Activates adjacent carbonyl groups for nucleophilic attack .

- Metabolic stability : Reduces oxidative degradation in vivo compared to non-fluorinated analogs .

Thermal Stability Data

Heating the compound at 150°C induces elimination reactions (e.g., methanol loss), forming conjugated enamines .

How is Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate utilized in medicinal chemistry?

Advanced Research Focus

It serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.